3-Amino-2-iodobenzoic acid
Overview
Description
3-Amino-2-iodobenzoic acid is a compound with the molecular formula C7H6INO2 . It is an iodobenzoic acid with a single iodo substituent placed at the 3-position .
Synthesis Analysis
The synthesis of 2-iodobenzoic acid can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide . A similar process may be used to synthesize 3-Amino-2-iodobenzoic acid . Another method involves the oxidation of 2-iodobenzoic acid in an aqueous solution of sulfuric acid .Molecular Structure Analysis
The molecular structure of 3-Amino-2-iodobenzoic acid consists of a benzene ring with an iodo substituent at the 2-position, an amino substituent at the 3-position, and a carboxylic acid group .Chemical Reactions Analysis
The oxidation of 2-iodobenzoic acid occurs at potentials >1.6V vs. SCE, initially to 2-iodosobenzoic acid (IsBA), which is oxidized to IBX at potentials >1.8V vs. SCE .Physical And Chemical Properties Analysis
3-Amino-2-iodobenzoic acid is a solid with a molecular weight of 263.03 g/mol . It has a melting point of 121-130 °C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
3-Amino-2-iodobenzoic acid plays a significant role in organic chemistry as an intermediate for various synthetic applications. For instance, it is utilized in the synthesis of ketoprofen, an anti-inflammatory analgesic drug, demonstrating its importance in the pharmaceutical industry. Its reactivity, especially with palladium catalysts, allows for the formation of complex molecules through processes such as the palladium-catalyzed three-component tandem reaction. This reaction enables the one-pot assembly of quinazolines, highlighting the versatility and efficiency of 3-amino-2-iodobenzoic acid in facilitating diverse synthetic routes (Yin Qun, 2010; Kun Hu et al., 2018).
Catalysis and Mechanistic Insights
The compound's utility extends to catalysis, where o-iodoxybenzoic acid (IBX), a related reagent, has been found to mediate the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals efficiently. These transformations are valuable for the synthesis of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions. Mechanistic studies suggest that these reactions proceed via ionic pathways rather than single electron transfer (SET) processes, offering insights into the chemistry of hypervalent iodine reagents (K. Nicolaou et al., 2004).
Environmental and Material Science
In the realm of environmental science, 3-amino-2-iodobenzoic acid derivatives have been investigated for their potential as corrosion inhibitors. This application is crucial for the protection of metals in various industrial processes. Quantum chemical studies have been conducted to understand the molecular basis of their action, providing a theoretical foundation for their practical use in corrosion prevention (G. Gece & S. Bilgiç, 2009).
Moreover, the development of fluorescent sensors based on poly(3-aminobenzoic acid) for the detection of trace amounts of water in organic solvents showcases the material science applications of aminobenzoic acid derivatives. Such sensors offer high sensitivity and specificity, which are essential attributes for monitoring moisture levels in various industrial and laboratory settings (Q. Deng et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVQSUKLJWYDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624075 | |
Record name | 3-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-iodobenzoic acid | |
CAS RN |
85600-30-2 | |
Record name | 3-Amino-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85600-30-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.